molecular formula C24H19N3O3 B2811777 N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 1428356-59-5

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No.: B2811777
CAS No.: 1428356-59-5
M. Wt: 397.434
InChI Key: CEWHJPSNRSEQIY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring, and it is substituted with an acetylphenyl group and an acetamide group.

Preparation Methods

The synthesis of N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.

    Substitution Reactions: The resulting quinoxaline derivative is then subjected to substitution reactions to introduce the acetylphenyl and acetamide groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the quinoxaline ring.

    Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide can be compared with other quinoxaline derivatives, such as:

    2-Phenylquinoxaline: Lacks the acetylphenyl and acetamide groups, resulting in different chemical and biological properties.

    3-Acetyl-2-phenylquinoxaline: Similar structure but lacks the acetamide group, leading to variations in reactivity and biological activity.

    N-(2-Phenylquinoxalin-3-yl)acetamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other quinoxaline derivatives.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-16(28)18-10-7-11-19(14-18)25-22(29)15-27-21-13-6-5-12-20(21)26-23(24(27)30)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHJPSNRSEQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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